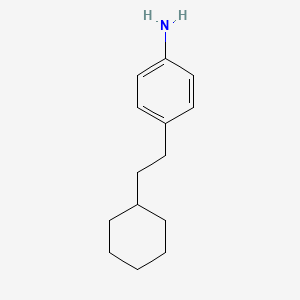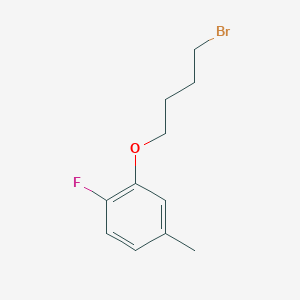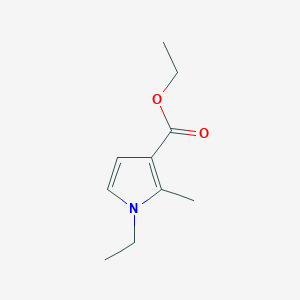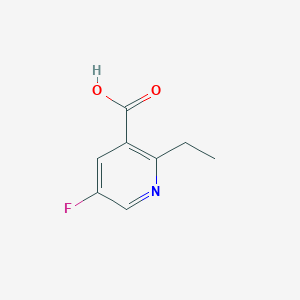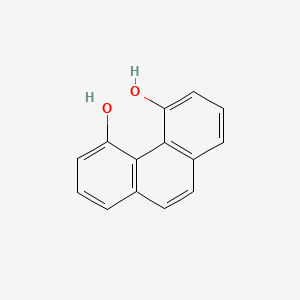
4,5-Phenanthrenediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Phenanthrenediol is an organic compound with the molecular formula C14H10O2. It belongs to the class of phenanthrenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of two hydroxyl groups attached to the phenanthrene backbone at the 4th and 5th positions .
準備方法
Synthetic Routes and Reaction Conditions: 4,5-Phenanthrenediol can be synthesized through various methods. One common approach involves the hydroxylation of phenanthrene using oxidizing agents. For instance, phenanthrene can be treated with osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale hydroxylation reactions using optimized conditions to ensure high yield and purity. Industrial processes may employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .
化学反応の分析
Types of Reactions: 4,5-Phenanthrenediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be employed.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydroxyphenanthrene derivatives.
Substitution: Halogenated or nitrated phenanthrene derivatives.
科学的研究の応用
4,5-Phenanthrenediol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4,5-Phenanthrenediol involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it can interact with enzymes and proteins, modulating their activity and influencing cellular processes .
類似化合物との比較
Phenanthrene: The parent compound without hydroxyl groups.
1,2-Phenanthrenediol: A dihydroxy derivative with hydroxyl groups at the 1st and 2nd positions.
3,4-Phenanthrenediol: A dihydroxy derivative with hydroxyl groups at the 3rd and 4th positions.
Uniqueness: 4,5-Phenanthrenediol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
10127-55-6 |
|---|---|
分子式 |
C14H10O2 |
分子量 |
210.23 g/mol |
IUPAC名 |
phenanthrene-4,5-diol |
InChI |
InChI=1S/C14H10O2/c15-11-5-1-3-9-7-8-10-4-2-6-12(16)14(10)13(9)11/h1-8,15-16H |
InChIキー |
TWTDMNQJLRKNLJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)C3=C(C=CC=C3O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-D-Phenylalaninamide](/img/structure/B12085092.png)
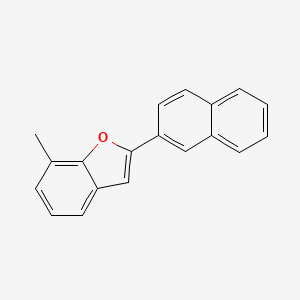


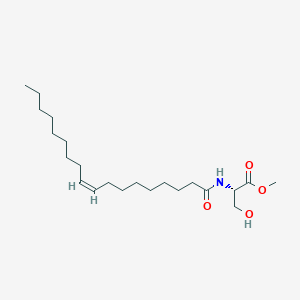


![1-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12085136.png)

